molecular formula C12H16N4O3 B2569594 N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide CAS No. 2034572-08-0

N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide

Cat. No. B2569594
CAS RN: 2034572-08-0
M. Wt: 264.285
InChI Key: VXAVHMSAORKZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide” is a chemical compound that has been studied for its antiviral activity .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions, as described in the experimental procedure of the referenced paper .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research demonstrates the synthesis of various pyrimidinones and oxazinones derivatives with antimicrobial properties. A study conducted by Hossan et al. (2012) involved the synthesis of these compounds using citrazinic acid, showing promising antibacterial and antifungal activities (Hossan et al., 2012).

Antitumor Agents

Gangjee et al. (2007) synthesized a series of classical and nonclassical pyrrolo[2,3-d]pyrimidines as potential dihydrofolate reductase inhibitors, showing significant antitumor potential (Gangjee et al., 2007). Another study by Taylor et al. (1992) found that a dideazatetrahydrofolate analogue was an effective antitumor agent with a primary action at thymidylate synthase (Taylor et al., 1992).

Insecticidal Properties

Fadda et al. (2017) explored the insecticidal potential of heterocycles incorporating a thiadiazole moiety, including derivatives of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Central Nervous System Research

Banfi and Dorigotti (1986) investigated Oxiracetam (a related compound), finding it effective in improving learning and memory in animals with chronic cerebral impairment (Banfi & Dorigotti, 1986).

Antiepileptic Activity

Kenda et al. (2004) discovered that pyrrolidone butanamides, including levetiracetam, showed significant antiepileptic activity. This study highlighted the unique mechanism of action and high tolerability of these compounds (Kenda et al., 2004).

properties

IUPAC Name

N-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-9(17)14-6-12(18)16-5-3-10(7-16)19-11-2-4-13-8-15-11/h2,4,8,10H,3,5-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAVHMSAORKZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)OC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.